![molecular formula C11H14N4O B5561212 N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)

N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

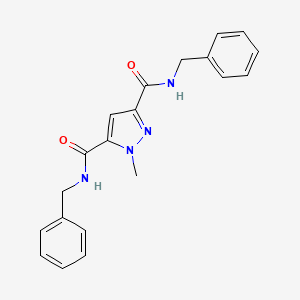

“N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazoles are known for their broad range of chemical and biological properties . They are found in a wide variety of heterocyclic compounds that have promising agro-chemical, fluorescent, and biological potencies .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest due to their potential applications. Various synthetic routes have been developed, including the use of new or advanced catalysts and environmentally friendly procedures . These include heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of “N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis

Pyrazole derivatives are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Pyrazole derivatives are typically white or colorless solids that are highly soluble in water and other polar solvents . They are characterized by their heterocyclic ring structure, which contains two nitrogen atoms .科学的研究の応用

Novel Coordination Complexes and Antioxidant Activity

Research has synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing their significant antioxidant activity. These findings suggest potential applications in the development of antioxidant agents (Chkirate et al., 2019).

Antitumor Activity of Acetamide Derivatives

Acetamide derivatives, including those related to the pyrazole moiety, have been synthesized and evaluated for their antitumor activity. For example, certain compounds were found to be more effective than doxorubicin, a reference drug, indicating their potential as antitumor agents (Alqasoumi et al., 2009).

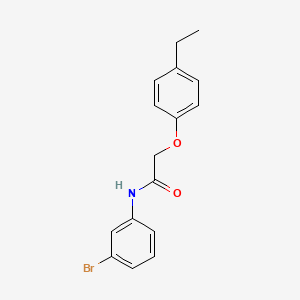

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been explored. This research provides insights into optimizing drug synthesis processes (Magadum & Yadav, 2018).

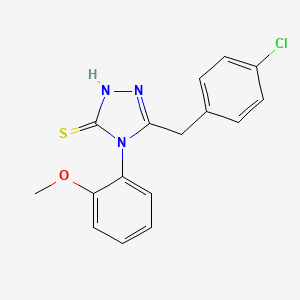

Antimicrobial Properties of Pyrazole Derivatives

Several studies have focused on synthesizing novel pyrazole derivatives with antimicrobial properties. For instance, thiazole derivatives incorporating a pyrazole moiety have demonstrated significant anti-bacterial and anti-fungal activities, highlighting their potential in developing new antimicrobial agents (Saravanan et al., 2010).

Heterocyclic Compounds with Antipsychotic Properties

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has uncovered potential antipsychotic agents that, unlike existing medications, do not interact with dopamine receptors. This discovery opens new avenues for antipsychotic drug development (Wise et al., 1987).

作用機序

Safety and Hazards

将来の方向性

Given the broad range of chemical and biological properties of pyrazole derivatives, there is significant interest in designing novel pyrazoles, developing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . This includes the development of new drugs that can overcome problems in drug therapy .

特性

IUPAC Name |

N-[4-(5-amino-3,4-dihydropyrazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(16)13-9-2-4-10(5-3-9)15-7-6-11(12)14-15/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAIQPPWQRKPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)

![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)

![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)

![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)